molecular formula C12H17NO B1508105 (3-(Cyclobutylmethoxy)phenyl)methanamine CAS No. 1061650-69-8

(3-(Cyclobutylmethoxy)phenyl)methanamine

Cat. No. B1508105
CAS RN: 1061650-69-8
M. Wt: 191.27 g/mol
InChI Key: NRXZOCVWPLPAFC-UHFFFAOYSA-N
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Description

“(3-(Cyclobutylmethoxy)phenyl)methanamine” is a chemical compound with the CAS number 1061650-69-8. It is primarily used for research and development purposes .


Molecular Structure Analysis

The molecular structure of amines, including “(3-(Cyclobutylmethoxy)phenyl)methanamine”, typically consists of a nitrogen atom with a lone pair of electrons, making it sp3 hybridized and trigonal pyramidal with a bond angle of roughly 109.5 degrees .

Safety and Hazards

“(3-(Cyclobutylmethoxy)phenyl)methanamine” should be handled with care. In case of a fire, use dry chemical, carbon dioxide, or alcohol-resistant foam. Firefighters are advised to wear self-contained breathing apparatus if necessary .

properties

IUPAC Name

[3-(cyclobutylmethoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c13-8-11-5-2-6-12(7-11)14-9-10-3-1-4-10/h2,5-7,10H,1,3-4,8-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRXZOCVWPLPAFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COC2=CC=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00734893
Record name 1-[3-(Cyclobutylmethoxy)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00734893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1061650-69-8
Record name 1-[3-(Cyclobutylmethoxy)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00734893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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